(s)-2-Cyclohexyl-2-phenylglycolic acid
Overview
Description
Synthesis Analysis
A practical and enantioselective synthesis of (s)-2-cyclohexyl-2-phenylglycolic acid has been reported, highlighting the organocatalytic asymmetric construction of the tetrasubstituted carbon center. This synthesis involves a proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate under mild conditions, showcasing excellent stereoselectivity (Tokuda et al., 2005). Another approach utilized cyclopentylmetal reagents for metal-dependent reaction tuning, demonstrating the flexibility in achieving desired stereochemistry through the choice of metal reagents in the synthesis process (Roy et al., 2009).
Molecular Structure Analysis
The molecular structure of (s)-2-cyclohexyl-2-phenylglycolic acid and its derivatives has been explored through various studies, including X-ray crystallography and NMR spectroscopy. These studies provide detailed insights into the compound's stereochemistry and conformational preferences. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related derivative, reveals the cyclohexane ring adopting a chair conformation, highlighting the impact of substituents on the molecule's overall geometry (Özer et al., 2009).
Chemical Reactions and Properties
(s)-2-Cyclohexyl-2-phenylglycolic acid undergoes various chemical reactions, exploiting its functional groups for further chemical transformations. One study discusses the reactions of α-phenylglyoxylic acids with ortho-functionalized anilines in deep eutectic solvents, leading to the selective synthesis of diverse cyclic compounds (Jiang et al., 2022). These reactions demonstrate the compound's versatility in synthesizing complex molecular structures.
Physical Properties Analysis
The physical properties of (s)-2-cyclohexyl-2-phenylglycolic acid, such as solubility, melting point, and crystallinity, are crucial for its application in chemical syntheses and pharmaceutical formulations. Studies on related compounds, including cyclic fatty esters and polyesters, provide insights into understanding the physical behavior of cyclohexyl and phenyl-substituted compounds under various conditions (Awl et al., 1986).
Scientific Research Applications
Enantioselective Transformation : This compound is used for the enantioselective transformation of phenylglyoxal into (S)-mandelic acid, as demonstrated in research on asymmetric transformation catalyzed by cyclodextrin-based glyoxalase models (Tamagaki, Narikawa, & Katayama, 1996).
Type 1 Glycogen Storage Disease and Diabetes Research : As a glucose-6-phosphate translocase inhibitor (S 4048), it may be useful for studying type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling et al., 1999).
Key Intermediate in Pharmaceutical Synthesis : It is a key intermediate for (S)-oxybutynin, as shown in a practical synthesis study using organocatalytic asymmetric construction (Tokuda et al., 2005).
Component in E-selectin Inhibitor : (S)-2-Cyclohexyl lactic acid, a related compound, is a component of the selective E-selectin inhibitor 2 (Storz et al., 2003).
Medicinal Chemistry : The compound is used in the asymmetric synthesis of (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, which are important in medicinal chemistry (Roy et al., 2009).
Potential in Flotation Processes : Cyclohexyl hydroxamic acid (CHA) has been identified as a new collector for scheelite flotation, with stronger collecting ability than benzoylhydroxamic acid (BHA) (Zhao et al., 2013).
Use in Ophthalmology : Cyclohexyl-Î -thienylglycolic acid ester (No. 623) may have clinical applications as a mydriatic and cycloplegic agent (Lands et al., 1947).
Applications in Catalysis : Racemic 2-aminocyclohexanol derivatives, similar in structure, are used as ligands in asymmetric catalysis, resulting in products with up to 96% enantiomeric excess (Schiffers et al., 2006).
Enantioselective Hydrogenation Studies : The compound is relevant in studies of enantioselective hydrogenation of bulky esters of phenylglyoxylic acid (Szőri et al., 2006).
Analytical Chemistry : The dissociation constants of 3-cyclohexyl-2-mercaptopropenoic acids, related in structure, have been determined, with analytical properties and compositions of insoluble metal chelates studied (Izquierdo & Garriga, 1985).
properties
IUPAC Name |
(2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNSQPXEDGWMR-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@](C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Cyclohexyl-2-phenylglycolic acid | |
CAS RN |
20585-34-6 | |
Record name | Cyclohexylphenylglycolic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20585-34-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950K161U77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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